molecular formula C18H11BrN2O B14656767 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline CAS No. 53105-71-8

2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline

Cat. No.: B14656767
CAS No.: 53105-71-8
M. Wt: 351.2 g/mol
InChI Key: WBUPXMJWXYCIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoxaline core substituted with a furan ring and a bromophenyl group

Preparation Methods

The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and tolerant of various functional groups . The synthetic route involves the coupling of 5-(4-bromophenyl)furan-2-boronic acid with a quinoxaline derivative under palladium catalysis . Industrial production methods may involve optimizing this reaction for scale-up, ensuring high yields and purity.

Chemical Reactions Analysis

2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline can be compared with other similar compounds such as:

  • 2-[5-(4-Chlorophenyl)furan-2-yl]quinoxaline
  • 2-[5-(4-Methoxyphenyl)furan-2-yl]quinoxaline
  • 2-[5-(4-Nitrophenyl)furan-2-yl]quinoxaline

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems .

Properties

CAS No.

53105-71-8

Molecular Formula

C18H11BrN2O

Molecular Weight

351.2 g/mol

IUPAC Name

2-[5-(4-bromophenyl)furan-2-yl]quinoxaline

InChI

InChI=1S/C18H11BrN2O/c19-13-7-5-12(6-8-13)17-9-10-18(22-17)16-11-20-14-3-1-2-4-15(14)21-16/h1-11H

InChI Key

WBUPXMJWXYCIAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.